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Abstract

Batefenterol (GSK961081, TD-5959) is a pioneering investigational bifunctional molecule that
combines muscarinic receptor antagonism and [32-adrenoceptor agonism within a single
chemical entity. This unique approach, termed a muscarinic antagonist and [32-agonist (MABA),
was designed to provide enhanced bronchodilation for the treatment of chronic obstructive
pulmonary disease (COPD) by targeting two key pathways in airway smooth muscle regulation.
This technical guide provides a comprehensive overview of the discovery and development
history of Batefenterol, detailing its synthesis, preclinical pharmacology, and clinical
evaluation. The document includes structured data tables, detailed experimental protocols, and
visualizations of key pathways and workflows to serve as a valuable resource for researchers,
scientists, and drug development professionals in the field of respiratory medicine.

Introduction

The management of chronic obstructive pulmonary disease (COPD) primarily focuses on
alleviating symptoms and preventing exacerbations through bronchodilation.[1] Combining
bronchodilators with different mechanisms of action, such as long-acting muscarinic
antagonists (LAMASs) and long-acting [32-agonists (LABAS), has been shown to be more
effective than monotherapy.[1] The development of Batefenterol represents a novel strategy to
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deliver dual pharmacology from a single molecule, potentially offering a simplified and more
effective treatment regimen. This guide chronicles the journey of Batefenterol from its
chemical synthesis to its evaluation in clinical trials.

Chemical Synthesis and Structure

Batefenterol is chemically identified as (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-
1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-
yl [1,1'-biphenyl]-2-ylcarbamate.[2][3] The molecule was developed through a multi-step
synthetic process.

Chemical Information
Property Value Source

[1-[3-[2-chloro-4-[[[(2R)-2-
hydroxy-2-(8-hydroxy-2-oxo-
1H-quinolin-5-

IUPAC Name ylhethyllamino]methyl]-5- [3]
methoxyanilino]-3-

oxopropyl]piperidin-4-yl] N-(2-

phenylphenyl)carbamate
Molecular Formula C40H42CIN507
Molecular Weight 740.2 g/mol
CAS Number 743461-65-6
Synonyms GSK961081, TD-5959

Synthetic Pathway

The synthesis of Batefenterol is a multi-step process involving the preparation of key
intermediates followed by their coupling and final deprotection steps. A general overview of the
synthetic scheme is presented below.
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Synthesis of Batefenterol
( Starting Materials:
- Substituted anilines
- Acryloyl chloride
- Piperidin-4-ol derivatives
Acylation

Intermediate 1: Intermediate 2:
Acrylamide derivative Biphenyl carbamate muscarinic antagonist moiety

y

Intermediate 3:
Protected carbostyril 2-agonist moiety

Coupling Reaction:
1,4-addition of Intermediate 2 to Intermediate 1

(Reduction and Oxidatior)
i Y

Reductive Amination:
Coupling with Intermediate 3
(Final Deprotectior)

Batefenterol

Click to download full resolution via product page

A high-level overview of the synthetic pathway for Batefenterol.
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Detailed Synthetic Protocol:

The synthesis of Batefenterol involves a convergent approach, with the preparation of three
key intermediates that are subsequently combined.

Step 1: Synthesis of the Acrylamide Intermediate

o Commercially available substituted anilines are reacted with acryloyl chloride in the presence
of a base (e.g., NaHCO3) in a suitable solvent like dichloromethane (DCM) to yield the
corresponding acrylamide derivative.

Step 2: Synthesis of the Biphenyl Carbamate Muscarinic Antagonist Moiety

o This intermediate is prepared from commercially available starting materials in a multi-step
process that involves the formation of a biphenyl carbamate structure attached to a
piperidine ring.

Step 3: Synthesis of the Protected Carbostyril 32-Agonist Moiety

e The B2-agonist component, a protected 8-hydroxy-2-o0xo-1,2-dihydroquinoline derivative, is
synthesized from commercially available precursors. The hydroxyl groups are protected with
suitable protecting groups (e.g., silyl ethers) to prevent unwanted side reactions in
subsequent steps.

Step 4: Coupling and Final Assembly

* A1,4-Michael addition reaction is performed between the biphenyl carbamate muscarinic
antagonist moiety and the acrylamide intermediate.

e The resulting ester is reduced to an alcohol using a reducing agent like lithium borohydride,
followed by oxidation to the corresponding aldehyde.

e Reductive amination is then carried out between the aldehyde and the protected carbostyril
[32-agonist moiety.

 Finally, the protecting groups on the [32-agonist moiety are removed to yield Batefenterol.
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Preclinical Pharmacology

Batefenterol's unique pharmacological profile stems from its ability to act as both a muscarinic
receptor antagonist and a [32-adrenoceptor agonist.

Mechanism of Action

Batefenterol exerts its bronchodilatory effects through two distinct signaling pathways in
airway smooth muscle cells:

« Muscarinic Receptor Antagonism: By blocking M3 muscarinic receptors, Batefenterol
prevents acetylcholine-induced bronchoconstriction. This leads to a decrease in intracellular
calcium levels and subsequent smooth muscle relaxation.

e [(32-Adrenoceptor Agonism: Batefenterol stimulates 32-adrenoceptors, leading to the
activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate
(cAMP), and activation of protein kinase A (PKA). This cascade ultimately results in smooth

muscle relaxation.

Batefenterol's Dual Mechanism of Action

Batefenterol

Click to download full resolution via product page

Signaling pathways of Batefenterol's dual action.

In Vitro Pharmacology
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Binding Affinity:

The binding affinity of Batefenterol to human muscarinic and [32-adrenergic receptors was

determined using radioligand binding assays.

Receptor Radioligand Ki (nM) Source
[3H]-N-
hM2 1.4
methylscopolamine
[3H]-N-
hM3 _ 1.3
methylscopolamine
hp2 [3H]-CGP12177 3.7

Functional Activity:

The functional activity of Batefenterol was assessed in various in vitro assays.

Assay Parameter Value Source
h32-adrenoceptor
agonism (CAMP EC50 (nM) 0.29
stimulation)
Guinea pig tracheal
ring relaxation (MABA  EC50 (nM) 11
effect)
Guinea pig tracheal
ring relaxation (MA EC50 (nM) 50.2
effect)
Guinea pig tracheal
ring relaxation (BA EC50 (nM) 24.6
effect)
Experimental Protocols
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Radioligand Binding Assay:

e Membrane Preparation: Membranes from CHO cells stably expressing human recombinant
M2, M3, or 32 receptors were used.

¢ Incubation: Membranes were incubated with a fixed concentration of the appropriate
radioligand ([3H]-N-methylscopolamine for M2/M3, [3H]-CGP12177 for 32) and varying
concentrations of Batefenterol in assay buffer.

» Separation: Bound and free radioligand were separated by rapid filtration through glass fiber
filters.

» Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

o Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff
equation.

CAMP Accumulation Assay:

o Cell Culture: Human embryonic kidney (HEK293) cells expressing the human (32-
adrenoceptor were used.

o Stimulation: Cells were incubated with varying concentrations of Batefenterol in the
presence of a phosphodiesterase inhibitor.

» Lysis and Detection: Cells were lysed, and the intracellular cAMP levels were measured
using a commercially available cCAMP assay Kkit.

o Data Analysis: EC50 values were determined by fitting the concentration-response data to a
sigmoidal curve.

Isolated Guinea Pig Trachea Experiment:

» Tissue Preparation: Tracheal rings were isolated from male Hartley guinea pigs and mounted
in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with
95% 02/5% CO2.
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o Contraction: Tracheal rings were pre-contracted with a submaximal concentration of a
contractile agent (e.g., carbachol).

» Drug Addition: Cumulative concentrations of Batefenterol were added to the organ bath,
and the relaxation response was measured.

» Data Analysis: EC50 values were calculated from the concentration-response curves.

Clinical Development

Batefenterol progressed to Phase Il clinical trials for the treatment of COPD.

Phase lIb Dose-Finding Study (NCT02570165)

This randomized, double-blind, placebo-controlled, parallel-group study was designed to
assess the dose-response, efficacy, and safety of five different doses of Batefenterol
administered via a dry powder inhaler once daily for 42 days in patients with COPD.

Study Design:
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Phase ITb Dose-Finding Study Workflow

[Screening & Run-in (2 weeks) |—>| Randomization (N=323) %reatment (42 days, once daily) Follow-up

Treatment Arms

@meclidinium/VilanteroI 62.5/25 ug‘a

Batefenterol 600 pg

Batefenterol 300 pg

Batefenterol 150 pg

Batefenterol 75 ug

Batefenterol 37.5 g

Click to download full resolution via product page

Workflow of the Phase IIb dose-finding study for Batefenterol.

Key Study Parameters:
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Parameter Description

Patients aged =40 years with a diagnosis of
Patient Population COPD, and a post-bronchodilator FEV1 =30%

and <70% of predicted normal.

Batefenterol (37.5, 75, 150, 300, or 600 pg),
) placebo, or umeclidinium/vilanterol (62.5/25 ug)
Interventions . o
administered once daily via a dry powder

inhaler.

] ] Change from baseline in weighted-mean FEV1
Primary Endpoint
over 0-6 hours post-dose on Day 42.

Change from baseline in trough FEV1 on Day

Secondary Endpoint
y P 42.

Results Summary:

All doses of Batefenterol demonstrated statistically and clinically significant improvements in
both the primary and secondary endpoints compared to placebo. A relatively flat dose-response
was observed, with doses of 150 pg and above showing improvements in lung function
comparable to the active comparator.

Phase Il Cardiovascular Safety Study (NCT02573870)

This study evaluated the safety and tolerability of Batefenterol in combination with the inhaled
corticosteroid fluticasone furoate.

Key Study Parameters:

Parameter Description

Patient Population Patients with stable COPD.

) Batefenterol 300 ug / fluticasone furoate 100 pg
Interventions .
or placebo once daily for 6 weeks.

] ] Change from baseline in 0-4-hour weighted
Primary Endpoint
mean heart rate on Day 42.
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Results Summary:

The combination of Batefenterol and fluticasone furoate was well-tolerated and did not show
any new or unexpected safety signals, including cardiovascular effects.

Conclusion

Batefenterol represents a significant advancement in the development of dual-pharmacology
molecules for the treatment of COPD. Its unique design, combining muscarinic antagonism and
32-agonism in a single entity, demonstrated promising efficacy and safety in preclinical and
Phase Il clinical studies. The comprehensive data presented in this technical guide highlights
the rigorous scientific investigation that underpinned the development of Batefenterol and
provides valuable insights for future research in the field of respiratory drug discovery. While
the development of Batefenterol did not progress to Phase lll trials, the knowledge gained
from its journey has undoubtedly paved the way for the next generation of inhaled therapies for
obstructive lung diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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